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Compound of Interest

Compound Name: ATC0065

Cat. No.: B1665808 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the binding affinity and selectivity

profile of ATC0065, a potent and selective antagonist for the Melanin-Concentrating Hormone

Receptor 1 (MCHR1).

Introduction to ATC0065
ATC0065 is a nonpeptide, orally active small molecule that has been identified as a potent and

selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2] Due to

its pharmacological profile, ATC0065 has been investigated for its potential therapeutic effects,

demonstrating anxiolytic and antidepressant-like activity in preclinical studies.[1][2] Its

mechanism of action is centered on its interaction with MCHR1, a G protein-coupled receptor

(GPCR) predominantly expressed in the brain and implicated in the regulation of energy

homeostasis, mood, and appetite.

Binding Affinity and Selectivity Profile
The binding affinity of ATC0065 has been characterized through competitive radioligand

binding assays. The compound exhibits a high affinity for the human MCHR1. Its selectivity has

been assessed against the MCH receptor subtype 2 (MCHR2) and a panel of other receptors.
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The following table summarizes the in vitro binding affinities of ATC0065 for its primary target

and key off-target receptors, presented as IC50 values. The IC50 represents the concentration

of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand.

Target Receptor IC50 (nM) Selectivity

MCHR1 15.7 Primary Target

MCHR2 >1500 >96-fold vs. MCHR1

5-HT1A 62.9 ~4-fold vs. MCHR1

5-HT2B 266 ~17-fold vs. MCHR1

Data sourced from Tocris Bioscience and R&D Systems product information.[1][2]

As the data indicates, ATC0065 is a potent MCHR1 antagonist with an IC50 value in the low

nanomolar range.[1][2] A key feature of its profile is its high selectivity for MCHR1 over MCHR2,

with a selectivity ratio of over 96-fold.[1][2] The compound also displays measurable affinity for

the serotonin receptors 5-HT1A and 5-HT2B, albeit at lower potencies compared to its primary

target.[1][2]

Signaling Pathway of MCHR1
ATC0065 exerts its effects by blocking the downstream signaling cascades initiated by the

binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCHR1.

MCHR1 is known to couple to multiple G proteins, primarily Gαi and Gαq, to activate diverse

intracellular signaling pathways.

Gαi Coupling: Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a

decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA)

activity.[1]

Gαq Coupling: Activation of the Gαq pathway stimulates phospholipase C (PLC), which in

turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This

results in an increase in intracellular calcium (Ca2+) concentrations and the activation of

protein kinase C (PKC), which can then modulate downstream targets, including the

mitogen-activated protein kinase (MAPK/ERK) cascade.[1][2]
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By acting as an antagonist, ATC0065 prevents these signaling events from occurring in

response to MCH.
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Caption: Simplified MCHR1 signaling pathways and the antagonistic action of ATC0065.

Experimental Protocols
The determination of ATC0065's binding affinity (IC50) is typically performed using a

competitive radioligand binding assay. Below is a detailed, representative protocol for such an

assay targeting a G protein-coupled receptor like MCHR1.

Protocol: Competitive Radioligand Binding Assay for
MCHR1
Objective: To determine the IC50 value of ATC0065 for the MCHR1 by measuring its ability to

displace a known high-affinity radioligand.
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Materials:

Cell Membranes: Membranes prepared from a cell line stably expressing recombinant

human MCHR1 (e.g., HEK293 or CHO cells).

Radioligand: A high-affinity MCHR1 radioligand (e.g., [¹²⁵I]-MCH or a tritiated small molecule

antagonist) at a fixed concentration, typically near its Kd value.

Test Compound: ATC0065, serially diluted to a range of concentrations.

Non-specific Binding Control: A high concentration of a known, unlabeled MCHR1 ligand

(e.g., MCH) to determine non-specific binding.

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C, pre-soaked in

polyethyleneimine).

Detection: Scintillation counter and scintillation fluid.

Procedure:

Preparation of Reagents:

Prepare serial dilutions of ATC0065 in assay buffer. The concentration range should span

at least 4-5 orders of magnitude around the expected IC50.

Dilute the cell membrane preparation in ice-cold assay buffer to a final concentration that

provides a robust signal (e.g., 10-20 µg of protein per well).

Dilute the radioligand in assay buffer to a final concentration of 1x (e.g., 0.1-0.5 nM).

Assay Plate Setup (96-well plate):

Total Binding Wells: Add 50 µL of assay buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1665808?utm_src=pdf-body
https://www.benchchem.com/product/b1665808?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Non-specific Binding (NSB) Wells: Add 50 µL of the high-concentration unlabeled ligand.

Test Compound Wells: Add 50 µL of each ATC0065 dilution in triplicate.

Incubation:

To all wells, add 150 µL of the diluted cell membrane preparation.

To all wells, add 50 µL of the diluted radioligand. The final assay volume is 250 µL.

Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature or 37°C

with gentle agitation to allow the binding to reach equilibrium.

Harvesting and Washing:

Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters

using the cell harvester. This separates the membrane-bound radioligand from the

unbound.

Quickly wash the filters three to four times with ice-cold wash buffer to remove any

remaining unbound radioligand.

Quantification:

Dry the filters completely.

Place the filters into scintillation vials or a compatible 96-well plate, add scintillation

cocktail, and seal.

Measure the radioactivity (in counts per minute, CPM) retained on each filter using a

scintillation counter.

Data Analysis:

Calculate the average CPM for each condition (Total, NSB, and each ATC0065
concentration).

Determine Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
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Calculate the percentage of specific binding at each ATC0065 concentration: % Specific

Binding = (CPM at [ATC0065] - NSB CPM) / (Total Specific Binding) * 100.

Plot the % Specific Binding against the logarithm of the ATC0065 concentration.

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear

regression analysis to determine the IC50 value.

Experimental Workflow Visualization
The following diagram illustrates the logical flow of a competitive binding assay.
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Caption: General workflow for determining IC50 via a competitive radioligand binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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